Butyrolactone II
Overview
Description
Butyrolactone II, also known as gamma-butyrolactone, is a five-membered lactone with the molecular formula C4H6O2. It is a versatile compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its role as a precursor in the synthesis of other chemicals and its use as a solvent and reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyrolactone II can be synthesized through several methods. One common method involves the hydrogenation of succinic anhydride using nickel catalysts. The reaction is typically carried out under high pressure and temperature conditions to achieve high yields of this compound . Another method involves the cyclization of 4-hydroxybutanoic acid under acidic conditions, which results in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the Reppe process, which involves the condensation of acetylene and formaldehyde followed by hydrogenation. This method is favored for its efficiency and scalability . Additionally, the Davy McKee process, which involves the hydrogenation of diethyl or dimethyl maleates, is also used for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Butyrolactone II undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form gamma-hydroxybutyric acid, a compound with significant pharmacological properties . Reduction of this compound can yield 1,4-butanediol, which is used in the production of plastics and fibers .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as amines and alcohols under basic conditions.
Major Products:
Oxidation: Gamma-hydroxybutyric acid
Reduction: 1,4-butanediol
Substitution: Substituted butyrolactones depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
Butyrolactone II is similar to other lactones such as gamma-hydroxybutyric acid lactone and 1,4-butanediol. it is unique in its versatility and wide range of applications. Unlike gamma-hydroxybutyric acid lactone, which is primarily used for its pharmacological effects, this compound has broader industrial and research applications . Additionally, 1,4-butanediol is mainly used in the production of plastics and fibers, whereas this compound serves as a precursor for various chemical syntheses .
Comparison with Similar Compounds
- Gamma-hydroxybutyric acid lactone
- 1,4-butanediol
- Alpha-acetobutyrolactone
Properties
IUPAC Name |
methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-25-18(24)19(10-11-2-6-13(20)7-3-11)15(16(22)17(23)26-19)12-4-8-14(21)9-5-12/h2-9,20-22H,10H2,1H3/t19-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKPZNDJHWFONI-LJQANCHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017691 | |
Record name | Butyrolactone II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87414-44-6 | |
Record name | Butyrolactone II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87414-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyrolactone II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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